molecular formula C13H12Cl2N2O2 B14868856 1-(3,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid

1-(3,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B14868856
M. Wt: 299.15 g/mol
InChI Key: NUISQIYZXJTEQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid is a chemical compound known for its unique structure and properties. This compound features a pyrazole ring substituted with a 3,4-dichlorophenyl group and an isopropyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(3,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of 3,4-dichlorophenylhydrazine with isopropyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to carboxylation to yield the final product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-(3,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

1-(3,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H12Cl2N2O2

Molecular Weight

299.15 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C13H12Cl2N2O2/c1-7(2)12-6-11(13(18)19)16-17(12)8-3-4-9(14)10(15)5-8/h3-7H,1-2H3,(H,18,19)

InChI Key

NUISQIYZXJTEQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1C2=CC(=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.